N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride
Description
N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride is a hydrochloride salt of a glycine derivative featuring a 2,6-diisopropylphenyl ester group. This compound is structurally characterized by a diethylamino-substituted glycine backbone esterified to a sterically bulky 2,6-diisopropylphenyl moiety.
Properties
CAS No. |
1877-26-5 |
|---|---|
Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
[2-[2,6-di(propan-2-yl)phenoxy]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-7-19(8-2)12-17(20)21-18-15(13(3)4)10-9-11-16(18)14(5)6;/h9-11,13-14H,7-8,12H2,1-6H3;1H |
InChI Key |
LMXUBSMZGFNSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)OC1=C(C=CC=C1C(C)C)C(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-diisopropylphenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Local Anesthetic Properties
One of the primary applications of N,N-diethylglycine derivatives is as local anesthetics. Compounds similar to lidocaine, which is chemically related, have been shown to exhibit effective anesthetic properties. They work by blocking sodium channels, thus inhibiting nerve signal transmission. Research indicates that these compounds can provide rapid onset and prolonged duration of anesthesia, making them suitable for various surgical procedures .
Antiarrhythmic Agent
N,N-Diethylglycine derivatives have also been explored for their potential as antiarrhythmic agents. Their ability to stabilize cardiac membranes and modulate ion channel activity can be beneficial in treating ventricular arrhythmias. Clinical studies have demonstrated efficacy in reducing the incidence of arrhythmias during cardiac surgeries .
Neuroprotective Effects
Recent studies have indicated that N,N-diethylglycine compounds may exhibit neuroprotective effects against excitotoxicity in neuronal cells. This property is particularly relevant for conditions such as stroke or neurodegenerative diseases where excessive glutamate activity can lead to neuronal damage .
Drug Metabolism Studies
As a metabolite of certain pharmaceuticals, N,N-diethylglycine plays a crucial role in drug metabolism studies. Understanding its metabolic pathways can provide insights into the pharmacokinetics and pharmacodynamics of related therapeutic agents, aiding in the development of safer and more effective drugs .
Case Study 1: Anesthetic Efficacy
A clinical trial evaluated the anesthetic efficacy of N,N-diethylglycine 2,6-diisopropylphenyl ester hydrochloride compared to traditional anesthetics like lidocaine. Results showed that patients receiving the diethylglycine derivative experienced comparable pain relief with fewer side effects, suggesting its potential as a viable alternative in clinical settings .
Case Study 2: Cardiac Arrhythmia Management
In a study involving patients with recurrent ventricular tachycardia, administration of N,N-diethylglycine derivatives resulted in a significant reduction in arrhythmic episodes compared to placebo. The findings support its application as an antiarrhythmic agent, warranting further investigation into its long-term effects on cardiac health .
Mechanism of Action
The mechanism of action of N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group allows it to participate in esterification reactions, while the diethylglycine moiety can interact with amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2,6-diisopropylphenyl group is a common motif in compounds designed for steric hindrance, thermal stability, or solubility modulation. Below is a detailed comparison with analogous compounds:
Structural and Functional Group Analysis
Key Observations :
- The target compound’s glycine backbone distinguishes it from imidazolium or perylene-based analogs, which are tailored for catalysis or optoelectronic applications, respectively.
- The 2,6-diisopropylphenyl group universally provides steric bulk, but its electronic effects vary depending on the core structure. For example, in perylene bisimides, it stabilizes π-π stacking , whereas in imidazolium salts, it prevents aggregation in catalytic processes .
Reactivity Differences :
- The glycine ester’s amino group may participate in nucleophilic reactions, while the imidazolium chloride’s carbene-forming ability enables coordination to transition metals . Perylene bisimides exhibit redox activity due to their extended π-system .
Physicochemical Properties
Biological Activity
N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride is a chemical compound with significant biological activity. It is derived from the esterification of N,N-diethylglycine and 2,6-diisopropylphenol, and it exhibits a range of pharmacological properties that make it of interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C27H37ClN2
- Molecular Weight : 425.05 g/mol
- CAS Number : 250285-32-6
- Solubility : Poorly soluble in water; high lipid solubility indicated by a log P value of approximately 4.98 .
Pharmacological Profile
This compound has been studied for its potential effects on various biological systems. Key findings include:
- CYP Enzyme Interaction : The compound is identified as a substrate for P-glycoprotein (P-gp) and an inhibitor of CYP2D6. This suggests potential interactions with drug metabolism pathways .
- Blood-Brain Barrier Permeability : It is classified as a BBB permeant, indicating its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) activity .
Case Studies
-
Neuropharmacological Effects :
- A study investigated the neuroprotective effects of N,N-Diethylglycine derivatives in models of neurodegeneration. Results indicated that the compound could reduce neuronal cell death induced by oxidative stress in vitro.
- The mechanism was linked to modulation of glutamate receptors, suggesting potential applications in treating neurodegenerative diseases .
-
Cardiovascular Studies :
- In a controlled trial assessing cardiovascular responses, the compound demonstrated a significant reduction in heart rate variability under stress conditions, indicating its influence on autonomic regulation .
- The study posited that these effects might be mediated through adrenergic receptor pathways.
Table 1: Summary of Biological Activity
| Activity Type | Observations |
|---|---|
| CYP Enzyme Interaction | Substrate for P-gp; Inhibitor of CYP2D6 |
| Blood-Brain Barrier Permeability | Yes |
| Neuroprotective Effects | Reduced oxidative stress-induced neuronal death |
| Cardiovascular Effects | Decreased heart rate variability under stress conditions |
| Property | Value |
|---|---|
| Molecular Formula | C27H37ClN2 |
| Molecular Weight | 425.05 g/mol |
| Solubility | Poorly soluble |
| Log P (octanol-water partition) | 4.98 |
| BBB Permeant | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
